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Compound of Interest

Compound Name:
Depropylamino Chloro

Propafenone-d5

CAS No.: 1346598-65-9

Cat. No.: B584960

Get Quote

Advanced Application in Impurity Profiling and
Genotoxic Risk Assessment
Executive Summary
Depropylamino Chloro Propafenone-d5 (CAS: 1346598-65-9) is a high-precision Stable

Isotope Labeled (SIL) internal standard used critically in the quantification of Propafenone

Impurity E.

In the synthesis of Propafenone HCl (a Class 1C antiarrhythmic), the intermediate 1-[2-(3-

chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (Impurity E) acts as a key alkylating

precursor. Due to its alkyl halide moiety, Impurity E is flagged under ICH M7 guidelines as a

potential mutagenic impurity (PMI). The deuterated analog (-d5) provides the necessary mass

shift and physicochemical mimicry to quantify this impurity at trace levels (ppm) using LC-

MS/MS, ensuring patient safety and regulatory compliance.

Chemical Identity and Physicochemical Properties
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This molecule represents the "chlorohydrin" intermediate of Propafenone, lacking the

propylamino side chain and containing a pentadeuterated glyceryl linker.

Property Specification

Common Name Depropylamino Chloro Propafenone-d5

Systematic Name
1-[2-(3-Chloro-2-hydroxypropoxy-d5)phenyl]-3-

phenylpropan-1-one

CAS Number 1346598-65-9

Unlabeled Parent CAS 165279-79-8 (Impurity E)

Molecular Formula C₁₈H₁₄D₅ClO₃

Molecular Weight ~323.83 g/mol (vs. 318.80 for unlabeled)

Isotopic Purity ≥ 99 atom % D

Solubility
Soluble in Methanol, DMSO, Chloroform; Low

solubility in water

Appearance Pale Yellow Oil or Low-Melting Solid

Structural Configuration
The deuterium labeling is strategically located on the glyceryl chain (the 3-carbon linker

between the phenoxy group and the chlorine). This position is metabolically stable during

standard analytical run times and ensures co-elution with the analyte while preventing

deuterium scrambling.

Synthesis and Origin of Impurity
To understand the utility of the -d5 standard, one must understand the origin of the impurity it

tracks. Propafenone is synthesized via the alkylation of 2'-hydroxy-3-phenylpropiophenone with

epichlorohydrin, followed by ring-opening with propylamine.

Impurity E arises when:

The epichlorohydrin ring opens to the chlorohydrin but fails to cyclize to the epoxide.
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The subsequent reaction with propylamine is incomplete.

The -d5 standard is synthesized by coupling the phenol precursor with Epichlorohydrin-d5.

Reaction Logic

2'-Hydroxy-3-phenylpropiophenone

Intermediate Complex

+ Base (K2CO3)

Epichlorohydrin-d5
(Deuterated Reagent)

Depropylamino Chloro Propafenone-d5
(Target IS)

Ring Opening / Coupling

Stable Isotope Incorporation

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of Depropylamino Chloro Propafenone-d5
using deuterated epichlorohydrin.

Regulatory Significance: ICH M7 Compliance
Under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), alkyl halides

like Depropylamino Chloro Propafenone are considered structural alerts.

Risk: Direct alkylation of DNA bases (guanine) due to the electrophilic carbon attached to the

chlorine.

Requirement: Manufacturers must demonstrate that this impurity is controlled below the

Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.

Role of -d5 IS: Standard HPLC-UV is often insufficient for ppm-level detection in complex

matrices. LC-MS/MS with Isotope Dilution is the gold standard, requiring the -d5 analog to

compensate for matrix effects (ion suppression/enhancement).

Analytical Protocol: LC-MS/MS Quantification
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This protocol outlines the use of Depropylamino Chloro Propafenone-d5 as an Internal

Standard (IS) for quantifying Impurity E in Propafenone API.

Sample Preparation
Diluent: Methanol:Water (80:20 v/v).

Stock Solution (IS): Dissolve 1 mg of Depropylamino Chloro Propafenone-d5 in 10 mL

Methanol (100 µg/mL). Store at -20°C.

Spiking: Add IS to all samples (Standards and Unknowns) to achieve a final concentration of

50 ng/mL.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 10% B

1-6 min: 10% → 90% B

6-8 min: 90% B

8.1 min: Re-equilibrate at 10% B.

Mass Spectrometry Parameters (MRM)
The analysis relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization

(ESI+) mode.
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Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Impurity E (Target) 319.1 [M+H]⁺
165.1 (Diphenyl

fragment)
20

IS (-d5 Analog) 324.1 [M+H]⁺
170.1 (Diphenyl-d5

fragment)
20

Note: The mass shift of +5 Da is retained in the product ion if the fragmentation includes the

deuterated glyceryl chain.

Propafenone API Sample

Solvent Extraction
(MeOH/H2O)

Spike IS: Depropylamino
Chloro Propafenone-d5

UHPLC Separation
(C18 Column)

MS/MS Detection
(MRM Mode)
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(Area Analyte / Area IS)
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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for trace impurity quantification.

Handling and Stability
Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen).

Stability: The chlorohydrin moiety is reactive. Avoid prolonged exposure to basic conditions

(pH > 8), which can induce cyclization to the epoxide or hydrolysis to the diol

(Depropylamino Hydroxy Propafenone).

Safety: Treat as a potential mutagen. Use full PPE and handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Propafenone impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
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To cite this document: BenchChem. [Technical Monograph: Depropylamino Chloro
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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